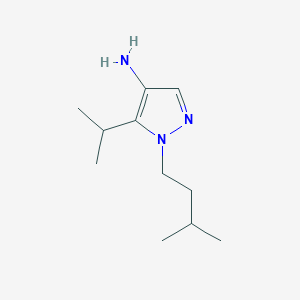
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In
科学的研究の応用
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been studied for its potential use in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been shown to have antitumor activity and could be used in the development of new cancer treatments. In material science, 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been used as a building block for the synthesis of new materials with potential applications in electronics and optics. In environmental science, 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
作用機序
The mechanism of action of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It is also believed to have antioxidant properties, which could contribute to its antitumor activity.
Biochemical and Physiological Effects:
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have a protective effect on the liver and kidneys, and to improve glucose metabolism.
実験室実験の利点と制限
One advantage of using 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one limitation is that it is not widely available, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine. One area of interest is its potential use in the development of new cancer treatments. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use as a building block for the synthesis of new materials with advanced properties. Finally, studies are needed to determine its potential use as a corrosion inhibitor in the oil and gas industry.
Conclusion:
In conclusion, 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound with potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been shown to have antitumor activity, anti-inflammatory and analgesic effects, and a protective effect on the liver and kidneys. While there are limitations to its use in lab experiments, there are several future directions for research on 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, including its potential use in the development of new cancer treatments and as a building block for the synthesis of new materials.
合成法
The synthesis of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine involves the reaction of 3-methyl-1-butanol and 2-propanol with hydrazine hydrate, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization.
特性
IUPAC Name |
1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-8(2)5-6-14-11(9(3)4)10(12)7-13-14/h7-9H,5-6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMXXUBTDGHZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=C(C=N1)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

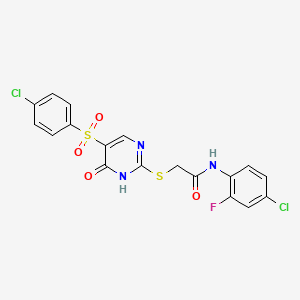
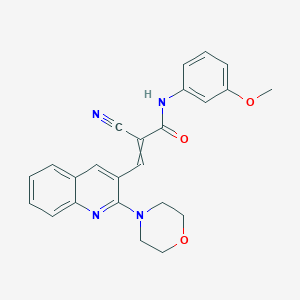
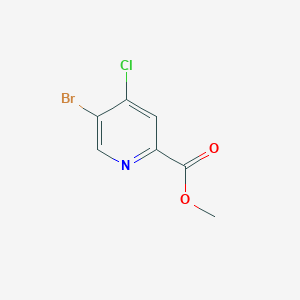
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2781212.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2781215.png)
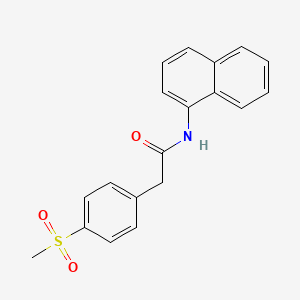
![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2781217.png)
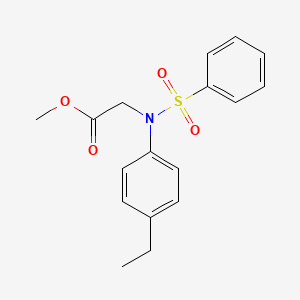
![2-(3-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2781221.png)
![N-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2781222.png)
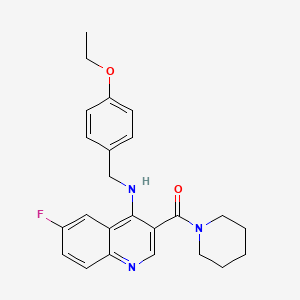
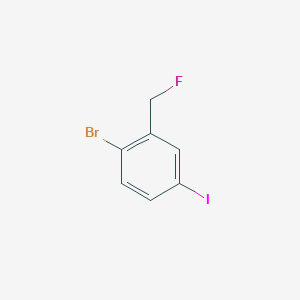
![1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)